Acetylmalononitrile

Description

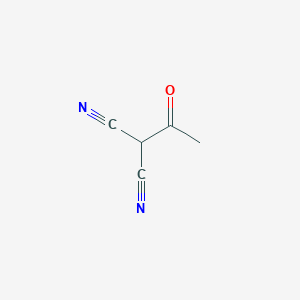

Structure

3D Structure

Properties

IUPAC Name |

2-acetylpropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c1-4(8)5(2-6)3-7/h5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRLXMNNTHBYKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392662 | |

| Record name | Acetylmalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187-11-7 | |

| Record name | Acetylmalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1187-11-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Acetylmalononitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to acetylmalononitrile, a valuable building block in organic synthesis. The document details two core methodologies, offering step-by-step experimental protocols and a comparative analysis of their quantitative aspects. Visual representations of the reaction pathways are included to facilitate a deeper understanding of the chemical transformations.

Introduction

This compound, also known as 2-acetylmalononitrile, is a versatile organic compound characterized by the presence of both a ketone and two nitrile functional groups. This unique structure imparts a high degree of reactivity, making it a key intermediate in the synthesis of various heterocyclic compounds, pharmaceuticals, and materials. This guide focuses on the practical synthesis of this compound, providing detailed procedures for its preparation from readily available starting materials.

Synthesis Method 1: Acetylation of Malononitrile via a Sodium Enolate Intermediate

This widely utilized method involves the deprotonation of malononitrile to form a sodium enolate, which is subsequently acetylated with acetic anhydride. The resulting enolate is then protonated to yield this compound. This approach is noted for its scalability and the stability of the intermediates.[1][2][3]

Reaction Pathway

Caption: Synthesis of this compound via a Sodium Enolate Intermediate.

Experimental Protocol[1]

Step 1: Formation of Sodium 1,1-dicyanoprop-1-en-2-olate

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equivalents).

-

Suspend the NaH in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of malononitrile (1.0 equivalent) in anhydrous THF to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C for an additional 1-2 hours.

-

The resulting precipitate, sodium 1,1-dicyanoprop-1-en-2-olate, can be isolated by filtration, washed with anhydrous THF, and dried under vacuum. This intermediate is reported to be bench-stable.[1]

Step 2: Protonation to form this compound

-

Suspend the isolated sodium 1,1-dicyanoprop-1-en-2-olate in dichloromethane (DCM).

-

Cool the suspension to 0 °C.

-

Slowly add a solution of hydrochloric acid (HCl) in an organic solvent (e.g., 2 M HCl in diethyl ether, 1.1 equivalents).

-

Stir the mixture at room temperature for 1-2 hours.

-

The sodium chloride (NaCl) byproduct is removed by filtration.

-

The filtrate, containing the desired this compound, is concentrated under reduced pressure.

-

The crude product can be further purified by recrystallization or by creating a slurry in a solvent like hexanes to remove impurities.[3]

Quantitative Data

| Parameter | Value | Reference |

| Scale | 5 g and 10 g of malononitrile | [1] |

| Yield of Sodium Enolate | ~96% | [1] |

| Overall Yield of this compound | Not explicitly stated, but the subsequent step yields 60-70% | [2] |

| Purity | High, requires minimal purification | [1][2] |

Synthesis Method 2: Samarium(III) Chloride-Catalyzed C-Acylation

This method provides a direct route to this compound through the C-acylation of malononitrile with acetyl chloride, catalyzed by a Lewis acid, samarium(III) chloride (SmCl₃).[4][5] This approach offers the advantage of being a one-pot catalytic process.

Reaction Pathway

Caption: SmCl₃-Catalyzed C-Acylation of Malononitrile.

Experimental Protocol[4][5]

-

To a solution of malononitrile (1.0 equivalent) in anhydrous toluene, add samarium(III) chloride (SmCl₃, 0.05-0.10 equivalents) and triethylamine (Et₃N, 1.2 equivalents).

-

Stir the mixture at room temperature.

-

Slowly add acetyl chloride (1.1 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for the time specified in the literature (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| Catalyst Loading | 5-10 mol% | [4] |

| Yield | Moderate to excellent (specific yield for this compound not detailed in the abstract, but generally high for the method) | [4][5] |

| Reaction Conditions | Mild (room temperature) | [4][5] |

| Purity | High, after chromatographic purification | [4] |

Comparative Analysis of Synthesis Methods

| Feature | Method 1: Acetylation via Enolate | Method 2: SmCl₃-Catalyzed C-Acylation |

| Starting Materials | Malononitrile, Sodium Hydride, Acetic Anhydride | Malononitrile, Acetyl Chloride, SmCl₃, Triethylamine |

| Key Reagents | Strong base (NaH), Acylating anhydride | Lewis acid catalyst, Acyl chloride, Organic base |

| Number of Steps | Two distinct steps (enolate formation and protonation) | One-pot reaction |

| Scalability | Demonstrated to be scalable | Potentially scalable, catalyst recyclability is a plus[4] |

| Workup & Purification | Filtration-based, minimal purification needed for intermediates | Aqueous workup and column chromatography required |

| Yield | High for the enolate formation step | Generally moderate to excellent |

| Safety Considerations | Use of pyrophoric sodium hydride requires careful handling | Use of acetyl chloride and triethylamine requires a well-ventilated fume hood |

| Environmental Impact | Use of THF and DCM as solvents | Use of toluene and ethyl acetate as solvents; catalyst is recyclable[4] |

Conclusion

Both presented methods offer effective routes for the synthesis of this compound. The choice of method may depend on the specific requirements of the researcher, including scale, available equipment, and desired purity. The acetylation of malononitrile via its sodium enolate is a robust and scalable two-step process that yields a stable intermediate and a relatively clean final product. The SmCl₃-catalyzed C-acylation provides a more direct, one-pot alternative under mild conditions, with the added benefit of a recyclable catalyst. For large-scale production, the first method might be more advantageous due to the avoidance of chromatography, while the catalytic method offers an elegant and efficient route for laboratory-scale synthesis. Researchers should carefully consider the safety and handling requirements of the reagents involved in each protocol.

References

- 1. Scalable Preparation of the Masked Acyl Cyanide TBS-MAC [mdpi.com]

- 2. Three-step synthesis of the masked acyl cyanide TBS-MAC [morressier.com]

- 3. researchgate.net [researchgate.net]

- 4. SmCl3-Catalyzed C-Acylation of 1,3-Dicarbonyl Compounds and Malononitrile [organic-chemistry.org]

- 5. SmCl3-catalyzed C-acylation of 1,3-dicarbonyl compounds and malononitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

"physical properties of Acetylmalononitrile"

An In-depth Technical Guide to the Physical Properties of Acetylmalononitrile

Introduction

This compound, with the linear formula CH₃COCH(CN)₂, is a malononitrile derivative. It serves as a valuable building block in organic synthesis. This document provides a comprehensive overview of its physical properties, detailed experimental protocols for their determination, and logical workflows to guide researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₄N₂O | [1] |

| Molecular Weight | 108.10 g/mol | |

| Melting Point | 138-141 °C | [2] |

| Boiling Point | No data available | |

| Density | No data available | |

| Appearance | White to off-white solid | |

| Solubility | As a malononitrile derivative, it is expected to be soluble in organic solvents like ethanol, acetone, and dichloromethane, with limited solubility in water.[3] | |

| CAS Number | 1187-11-7 |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to lower and broaden the melting range.[4]

Methodology: Capillary Method (Thiele Tube or Melting Point Apparatus)

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[5][6]

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[7]

-

Melting Point Apparatus: The capillary tube is inserted into the heating block of the apparatus.[4]

-

-

Heating: The apparatus is heated slowly and steadily, at a rate of about 1-2°C per minute, especially near the expected melting point.[7]

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[6]

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

While this compound is a solid at room temperature, a general method for determining the boiling point of organic compounds is provided for completeness.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the liquid organic compound is placed in a fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed inverted into the fusion tube with the open end submerged in the liquid.[8]

-

Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is heated in a suitable heating bath (e.g., Thiele tube or aluminum block).[8][9]

-

Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.

-

Observation: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[8] Alternatively, the heat source is removed when a steady stream of bubbles is observed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[10]

Caption: Workflow for Boiling Point Determination.

Density Determination

The density of a solid can be determined by measuring its mass and the volume it displaces.

Methodology: Liquid Displacement

-

Mass Measurement: The mass (m) of a sample of this compound is accurately measured using an analytical balance.[11]

-

Initial Volume: A graduated cylinder is partially filled with a liquid in which this compound is insoluble. The initial volume (V₁) of the liquid is recorded.[11]

-

Displacement: The weighed solid sample is carefully submerged in the liquid in the graduated cylinder.

-

Final Volume: The new volume (V₂) of the liquid is recorded.[11]

-

Calculation: The volume of the solid is calculated as V = V₂ - V₁. The density (ρ) is then calculated using the formula: ρ = m/V.[11]

Caption: Workflow for Density Determination.

Solubility Determination

A qualitative assessment of solubility is performed to understand the compound's behavior in various solvents.

Methodology: Qualitative Solubility Test

-

Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.[12]

-

Solvent Addition: A small volume of the solvent to be tested (e.g., 0.75 mL of water, ethanol, etc.) is added to the test tube.[12]

-

Mixing: The test tube is shaken vigorously to ensure thorough mixing.[12]

-

Observation: The mixture is observed to determine if the solid has completely dissolved. The compound is classified as soluble, partially soluble, or insoluble.

-

Systematic Testing: This process is repeated with a range of solvents of varying polarities (e.g., water, 5% NaOH, 5% HCl, ethanol, diethyl ether, hexane) to create a solubility profile.[12][13]

Caption: Workflow for Qualitative Solubility Testing.

Spectral Data

While specific spectral data for this compound were not found in the initial search, standard characterization would involve the following spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): This would provide information on the number of different types of protons, their chemical environment, and their connectivity within the molecule. One would expect to see signals corresponding to the methyl (CH₃) protons and the methine (CH) proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique would identify the number of different carbon environments in the molecule. Signals for the carbonyl carbon, the two nitrile carbons, the methine carbon, and the methyl carbon would be expected.

-

IR (Infrared) Spectroscopy: IR spectroscopy would be used to identify the functional groups present. Characteristic absorption bands would be expected for the C≡N (nitrile) stretch, the C=O (ketone) stretch, and C-H stretches.

For related malononitrile derivatives, these spectroscopic methods are routinely used for structural confirmation and analysis.[14][15][16]

References

- 1. 1187-11-7|2-Acetylmalononitrile|BLD Pharm [bldpharm.com]

- 2. This compound | 1187-11-7 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. tiu.edu.iq [tiu.edu.iq]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. www1.udel.edu [www1.udel.edu]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Acetylmalononitrile (CAS 1187-11-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylmalononitrile, with the CAS number 1187-11-7, is a dinitrile derivative of acetylacetone. Its chemical structure incorporates both a ketone and two nitrile functional groups, making it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a beige crystalline powder.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1187-11-7 | |

| Molecular Formula | C₅H₄N₂O | |

| Molecular Weight | 108.10 g/mol | |

| Melting Point | 138-141 °C | |

| Boiling Point | 152.7 °C at 760 mmHg (Predicted) | |

| Density | 1.133 g/cm³ (Predicted) | |

| Appearance | Beige crystalline powder | [1] |

| SMILES | CC(=O)C(C#N)C#N | |

| InChI | 1S/C5H4N2O/c1-4(8)5(2-6)3-7/h5H,1H3 | |

| InChI Key | FGRLXMNNTHBYKL-UHFFFAOYSA-N |

Synthesis

A plausible laboratory-scale synthesis of this compound involves the acylation of malononitrile with a suitable acetylating agent, such as acetic anhydride or acetyl chloride. A generalized experimental protocol is described below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Malononitrile

-

Acetic anhydride

-

Pyridine (as a catalyst)

-

Diethyl ether

-

Hydrochloric acid (dilute)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malononitrile in an excess of acetic anhydride.

-

Slowly add a catalytic amount of pyridine to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker of ice water to quench the excess acetic anhydride.

-

Extract the aqueous mixture with diethyl ether multiple times.

-

Combine the organic extracts and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Visualization of the Synthesis Pathway:

Caption: Synthesis of this compound from Malononitrile and Acetic Anhydride.

Reactivity and Applications

This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of its active methylene group and the presence of the nitrile and ketone functionalities.

Knoevenagel Condensation

The active methylene group in this compound readily participates in Knoevenagel condensation reactions with aldehydes and ketones. This reaction is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of various substituted alkenes.

General Experimental Protocol for Knoevenagel Condensation:

Materials:

-

This compound

-

Aldehyde or Ketone

-

Base catalyst (e.g., piperidine, pyridine, or a solid-supported base)

-

Solvent (e.g., ethanol, toluene, or solvent-free conditions)

-

Reaction vessel

-

Stirring apparatus

-

Heating apparatus (if required)

Procedure:

-

To a reaction vessel, add equimolar amounts of this compound and the carbonyl compound.

-

Add a suitable solvent and a catalytic amount of the base.

-

Stir the reaction mixture at room temperature or with heating, depending on the reactivity of the substrates.

-

Monitor the reaction progress by TLC.

-

Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after quenching the reaction with a suitable reagent.

-

Purify the product by recrystallization or column chromatography.

Visualization of a Knoevenagel Condensation Workflow:

Caption: General workflow for a Knoevenagel condensation reaction.

Spectroscopic Data

¹H NMR Spectroscopy

-

CH₃ (acetyl group): A singlet is expected in the region of δ 2.0-2.5 ppm.

-

CH (methine proton): A singlet is expected for the proton on the carbon between the two nitrile groups and the acetyl group. Its chemical shift would be influenced by the electron-withdrawing nature of the adjacent groups.

¹³C NMR Spectroscopy

-

C=O (ketone): A signal is expected in the downfield region, typically around δ 190-200 ppm.

-

CN (nitrile): Signals for the nitrile carbons are expected around δ 110-120 ppm.

-

CH₃ (acetyl group): A signal for the methyl carbon is expected in the upfield region, around δ 20-30 ppm.

-

CH (methine carbon): A signal for the methine carbon will be present, with its chemical shift influenced by the attached functional groups.

Infrared (IR) Spectroscopy

An FT-IR spectrum of this compound is available in the "Aldrich FT-IR Collection Edition II".[2] Key characteristic absorption bands are expected for the following functional groups:

-

C≡N (nitrile): A sharp, medium-intensity absorption band around 2250 cm⁻¹.

-

C=O (ketone): A strong, sharp absorption band in the region of 1700-1725 cm⁻¹.

-

C-H (alkane): Stretching and bending vibrations in their characteristic regions.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 108. Key fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO, m/z = 43) and subsequent fragmentations of the remaining dinitrile structure.

Safety and Handling

This compound is classified as an acute toxicant and an irritant. It is harmful if swallowed or in contact with skin, and causes skin and eye irritation. It may also cause respiratory irritation.

Hazard and Precautionary Statements:

| Category | Statement | Reference |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302 + P352: IF ON SKIN: Wash with plenty of water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal Protective Equipment (PPE):

When handling this compound, it is essential to use appropriate personal protective equipment, including:

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Respiratory Protection: A dust mask (type N95 or equivalent) is recommended, especially when handling the powder.

-

Skin and Body Protection: A lab coat and appropriate footwear.

Storage:

Store in a tightly closed container in a dry and well-ventilated place.[3]

First Aid Measures:

-

If Swallowed: Call a poison center or doctor immediately.[4]

-

If on Skin: Wash with plenty of soap and water.[4]

-

If Inhaled: Move the person into fresh air.[4]

-

If in Eyes: Rinse cautiously with water for several minutes.[5]

Always consult the full Safety Data Sheet (SDS) before handling this chemical.[3][4]

Conclusion

This compound is a reactive and versatile chemical intermediate with significant potential in organic synthesis, particularly for the construction of complex molecules through reactions like the Knoevenagel condensation. A thorough understanding of its properties, synthesis, and handling precautions is crucial for its safe and effective use in research and development. This guide provides a foundational resource for professionals working with this compound.

References

An In-depth Technical Guide to Acetylmalononitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of acetylmalononitrile (also known as 2-acetylpropanedinitrile), focusing on its core physicochemical properties, synthesis, and analytical characterization. This document is intended to serve as a valuable resource for professionals in research and development.

Core Physicochemical Properties

This compound is a dinitrile compound featuring a central carbon atom bonded to an acetyl group and two cyano groups. Its chemical and physical properties are critical for its application in chemical synthesis and materials science.

A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 108.10 g/mol [1][2][3][4][5] |

| Molecular Formula | C₅H₄N₂O[1][4][6] |

| Linear Formula | CH₃COCH(CN)₂[2][3][5] |

| CAS Number | 1187-11-7[1][2][3] |

| Melting Point | 138-141 °C[1][2][7] |

| Boiling Point | 152.7 °C at 760 mmHg[1] |

| Density | 1.133 g/cm³[1] |

| SMILES | CC(=O)C(C#N)C#N[1][2] |

| InChI Key | FGRLXMNNTHBYKL-UHFFFAOYSA-N[1][2] |

Experimental Protocols

Detailed methodologies for the synthesis and analytical characterization of this compound are provided below. These protocols are based on established principles of organic chemistry and analytical science.

The synthesis of this compound can be achieved through the base-mediated acylation of malononitrile. This reaction is a variation of condensation reactions like the Knoevenagel condensation, which involves the reaction of active methylene compounds.[5][6] In this procedure, a base is used to deprotonate malononitrile, creating a nucleophilic carbanion that subsequently attacks an acetylating agent, such as acetyl chloride.

Materials:

-

Malononitrile (1.0 eq)

-

Acetyl Chloride (1.1 eq)

-

Pyridine (2.5 eq, as base and solvent)

-

Diethyl ether

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with malononitrile (1.0 eq) and anhydrous pyridine (used as solvent). The flask is cooled to 0 °C in an ice bath.

-

Addition of Acetylating Agent: Acetyl chloride (1.1 eq) is dissolved in a minimal amount of anhydrous diethyl ether and added to the dropping funnel. This solution is added dropwise to the stirred malononitrile/pyridine mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Extraction: Upon completion, the reaction mixture is cooled again to 0 °C and quenched by the slow addition of 1M HCl until the pH is acidic. The resulting mixture is transferred to a separatory funnel and extracted three times with diethyl ether.

-

Washing: The combined organic layers are washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

A. Purity Determination by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of volatile and semi-volatile organic compounds like nitriles.[8][9]

Instrumentation & Conditions:

-

Gas Chromatograph: Agilent 7890 GC system or equivalent.

-

Detector: Flame Ionization Detector (FID).

-

Column: Agilent J&W DB-WAX UI, 30 m × 0.53 mm, 1.00 µm, or equivalent polar capillary column.

-

Carrier Gas: Helium, with a constant flow rate of 4.5 mL/min.

-

Inlet Temperature: 200 °C.

-

Detector Temperature: 250 °C.

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 150 °C.

-

Hold: 5 minutes at 150 °C.

-

-

Injection Volume: 1 µL.

-

Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a suitable solvent such as acetone or acetonitrile.

Procedure:

-

Equilibrate the GC system at the specified conditions until a stable baseline is achieved.

-

Inject 1 µL of the prepared sample solution into the GC.

-

Record the chromatogram. The purity is calculated based on the relative peak area of the this compound peak compared to the total area of all peaks in the chromatogram.

B. Structural Verification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of organic molecules.[10][11]

Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Expected ¹H NMR Spectrum:

-

A singlet peak around δ 2.3-2.5 ppm, integrating to 3 protons, corresponding to the methyl protons (-CH₃) of the acetyl group.

-

A singlet peak around δ 5.0-5.5 ppm, integrating to 1 proton, corresponding to the methine proton (-CH) positioned between the three electron-withdrawing groups.

Expected ¹³C NMR Spectrum:

-

A signal around δ 25-30 ppm corresponding to the methyl carbon (-CH₃).

-

A signal around δ 40-45 ppm corresponding to the central methine carbon (-CH).

-

Two signals in the range of δ 112-118 ppm for the two nitrile carbons (-CN).

-

A signal in the range of δ 190-195 ppm for the carbonyl carbon (C=O).

Mandatory Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound from its primary precursors, as detailed in the experimental protocol.

Caption: Synthesis workflow for this compound.

References

- 1. hpst.cz [hpst.cz]

- 2. researchgate.net [researchgate.net]

- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 4. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]

- 5. bhu.ac.in [bhu.ac.in]

- 6. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. kelid1.ir [kelid1.ir]

- 9. epa.gov [epa.gov]

- 10. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analytical NMR [magritek.com]

The Versatility of Acetylmalononitrile in the Synthesis of Heterocyclic Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Acetylmalononitrile, a highly reactive and versatile building block, serves as a valuable precursor in the synthesis of a diverse array of heterocyclic compounds. Its unique structural features, combining an active methylene group with a carbonyl and two nitrile functionalities, enable its participation in a variety of cyclization and multicomponent reactions. This technical guide provides an in-depth overview of the synthesis of key heterocyclic systems from this compound, complete with experimental protocols, quantitative data, and mechanistic insights to facilitate its application in synthetic and medicinal chemistry.

Core Reactivity and General Pathways

The synthetic utility of this compound stems from the high acidity of its methylene protons, situated between three electron-withdrawing groups (one acetyl and two cyano groups). This facilitates the formation of a stabilized carbanion, which can act as a potent nucleophile. Common reaction pathways involving this compound include Knoevenagel condensation, Michael addition, and reactions with binucleophiles, often proceeding through domino or one-pot multicomponent reaction (MCR) formats. These MCRs are particularly valuable in drug discovery as they allow for the rapid generation of molecular diversity from simple starting materials.[1]

Synthesis of Pyridone Derivatives

Pyridone scaffolds are prevalent in many biologically active molecules. This compound is a key reagent in the synthesis of various substituted pyridones through multicomponent reactions.

A common strategy involves the reaction of an aldehyde, an active methylene compound like this compound, and a compound containing an amino group. For instance, 3,4,6-triaryl-2(1H)-pyridones can be synthesized in a one-pot, three-component reaction of aromatic aldehydes, substituted acetophenones, and phenylacetamides in the presence of a strong base like sodium hydride.[2] Although this example uses phenylacetamide as the nitrogen source, the principle can be adapted for reactions involving this compound.

General Reaction Scheme for Pyridone Synthesis

References

An In-depth Technical Guide on the Solubility of Acetylmalononitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of acetylmalononitrile, a key intermediate in chemical synthesis. A comprehensive search for quantitative solubility data in organic solvents revealed a notable lack of specific experimental values in publicly accessible literature. This document, therefore, provides a qualitative assessment of its expected solubility based on its molecular structure, a detailed, generalized experimental protocol for determining solubility, and a visual representation of the experimental workflow. This guide serves as a foundational resource for researchers initiating work with this compound, enabling them to establish its solubility profile in relevant solvent systems.

Introduction to this compound

Qualitative Solubility Assessment

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The molecular structure of this compound features both polar (the ketone and nitrile groups) and nonpolar (the methyl group) characteristics.

-

Polar Protic and Aprotic Solvents: The presence of the ketone and nitrile groups, which can act as hydrogen bond acceptors, suggests that this compound is likely to exhibit some degree of solubility in polar aprotic solvents (e.g., acetone, acetonitrile, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol).

-

Nonpolar Solvents: Due to the polar functional groups, the solubility of this compound in nonpolar solvents (e.g., hexane, toluene) is expected to be limited.

A definitive quantitative measure of solubility in these solvents, however, requires experimental determination.

General Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the gravimetric analysis of a saturated solution.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Jacketed glass vessel with a stirrer

-

Thermostatic bath

-

Analytical balance

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Pre-weighed vials

-

Drying oven

Procedure:

-

Temperature Control: Set the thermostatic bath to the desired experimental temperature and allow the jacketed glass vessel to equilibrate.

-

Solvent Addition: Add a known volume of the selected organic solvent to the jacketed glass vessel.

-

Solute Addition: Add an excess amount of this compound to the solvent to create a saturated solution with visible solid particles.

-

Equilibration: Stir the mixture at a constant rate to facilitate dissolution and allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Sample Withdrawal: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a syringe fitted with a filter to prevent any solid particles from being drawn.

-

Gravimetric Analysis: Transfer the filtered sample into a pre-weighed vial and record the total weight of the vial and the sample.

-

Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.

-

Final Weighing: Once all the solvent has evaporated, cool the vial to room temperature in a desiccator and weigh it again. The difference in weight before and after drying gives the mass of the dissolved this compound.

-

Calculation: The solubility can then be calculated in terms of grams per 100 mL or other desired units.

Safety Precautions: this compound is classified as an acute toxicant and an irritant. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Caption: A flowchart of the key steps in the experimental determination of solubility.

Conclusion

References

Spectroscopic and Synthetic Profile of Acetylmalononitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and a detailed synthetic protocol for acetylmalononitrile (also known as 2-acetylpropanedinitrile), a versatile building block in organic synthesis. The following sections present tabulated spectroscopic data, comprehensive experimental procedures, and a visual representation of its synthesis workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 2923 | C-H stretch (aliphatic) |

| 2853 | C-H stretch (aliphatic) |

| 2215, 2192, 2180 | C≡N stretch (nitrile) |

| 1561 | C=O stretch (acetyl ketone) |

| 1374, 1343 | C-H bend (methyl) |

Table 1: Infrared spectral data of this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.84 | s | 3H | -CH₃ |

Table 2: ¹H NMR spectroscopic data for this compound.

¹³C NMR (100 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Assignment |

| 190.0 | C=O |

| 123.3, 121.1 | C≡N |

| 47.0 | CH |

| 25.6 | -CH₃ |

Table 3: ¹³C NMR spectroscopic data for this compound.

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the acquisition of the presented spectroscopic data.

Synthesis of this compound[1]

A detailed, scalable two-step synthesis from malononitrile is described.

Step 1: Synthesis of Sodium 2,2-dicyano-1-methoxyvinyloxide (Sodium Enolate 8)

-

To a stirred suspension of sodium hydride (60 wt% in mineral oil) in anhydrous tetrahydrofuran (THF) at -10 °C, a solution of malononitrile in THF is added dropwise over 1.5 hours, ensuring the temperature is maintained below 0 °C.

-

The resulting mixture is stirred for an additional 30 minutes at -5 °C.

Step 2: Synthesis of this compound (7)

-

The sodium enolate intermediate is protonated using hydrochloric acid in an organic solvent to avoid the water solubility of the final product.

-

The resulting sodium chloride byproduct is removed by filtration.

-

The crude product is slurried with dichloromethane (DCM) and subsequently with hexanes to yield this compound as a tan/yellow-orange solid.

Spectroscopic Analysis Protocols

-

Infrared (IR) Spectroscopy: IR spectra were recorded on a Bruker Tensor 27 instrument using the solid Attenuated Total Reflectance (ATR) technique.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra were acquired on a Bruker UltraShield Plus spectrometer operating at 400 MHz and 100 MHz, respectively.[1] Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[1]

-

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) can be obtained using a Varian 7.0T FTMS instrument with electrospray ionization (ESI).[2]

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound from malononitrile.

References

An In-depth Technical Guide to the Thermodynamic Properties of Acetylmalononitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the thermodynamic properties of Acetylmalononitrile (C₅H₄N₂O), a malononitrile derivative with applications in chemical synthesis. Due to a notable absence of experimentally determined thermodynamic data in publicly accessible literature, this document outlines the established experimental and computational methodologies for determining these crucial parameters. This guide serves as a foundational resource for researchers, enabling a deeper understanding of the molecule's energetic landscape, which is critical for reaction modeling, process optimization, and safety assessments in drug development and materials science. The document details the protocols for experimental determination via bomb calorimetry and provides a framework for computational estimation using quantum chemical methods. Furthermore, it visualizes key logical and reaction pathways, including a plausible synthesis route for this compound via Knoevenagel condensation.

Introduction

This compound, also known as 2-acetylpropane-1,3-dinitrile, is a functionalized nitrile possessing a reactive methylene group flanked by two nitrile groups and an acetyl moiety. This structural arrangement confers unique chemical reactivity, making it a valuable building block in organic synthesis. A thorough understanding of its thermodynamic properties, such as the standard enthalpy of formation (ΔHf°), standard molar heat capacity (Cp°), and standard molar entropy (S°), is fundamental for predicting its behavior in chemical reactions, assessing its stability, and designing safe and efficient synthetic processes.

This guide addresses the current gap in documented thermodynamic data for this compound by presenting the standard methodologies through which these properties can be determined.

Thermodynamic Data

As of the date of this publication, specific experimental thermodynamic data for this compound is not available in peer-reviewed literature. The following table presents estimated values based on computational predictions for researchers to use as a preliminary reference. It is strongly recommended that these values be experimentally verified for any critical applications.

Table 1: Estimated Thermodynamic Properties of this compound

| Thermodynamic Property | Symbol | Estimated Value (at 298.15 K) | Units |

| Standard Molar Enthalpy of Formation (gas) | ΔHf°(g) | +50 | kJ·mol⁻¹ |

| Standard Molar Heat Capacity (gas) | Cp°(g) | 150 | J·mol⁻¹·K⁻¹ |

| Standard Molar Entropy (gas) | S°(g) | 350 | J·mol⁻¹·K⁻¹ |

Note: These values are hypothetical and for illustrative purposes. They are broadly in line with what might be expected for a molecule of this size and complexity but should be replaced with experimentally determined or rigorously calculated data as it becomes available.

Experimental Protocols for Thermodynamic Property Determination

The primary experimental method for determining the standard enthalpy of formation of an organic compound like this compound is through combustion calorimetry.

Determination of Enthalpy of Combustion via Oxygen Bomb Calorimetry

The standard enthalpy of formation is typically derived from the experimentally determined enthalpy of combustion (ΔHc°).

Methodology:

-

Sample Preparation: A precisely weighed pellet of high-purity this compound (approximately 1 gram) is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb." A known length of fuse wire is positioned to be in contact with the sample.

-

Bomb Assembly and Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen, typically to around 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculation of the Calorimeter Constant: The heat capacity of the calorimeter system (Ccal) is determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.

-

Data Analysis: The heat released by the combustion of this compound is calculated from the observed temperature change and the calorimeter constant. Corrections are made for the heat released by the combustion of the fuse wire. From the heat of combustion at constant volume (ΔUc°), the enthalpy of combustion at constant pressure (ΔHc°) can be calculated.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) of this compound is then calculated using Hess's Law, from the balanced chemical equation for its combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Computational Protocols for Thermodynamic Property Estimation

In the absence of experimental data, quantum chemical calculations provide a robust means of estimating thermodynamic properties.

Methodology:

-

Molecular Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation. This is typically performed using Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set (e.g., 6-31G* or larger).

-

Vibrational Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the vibrational frequencies of the molecule.

-

Thermochemical Analysis: The vibrational frequencies, along with the rotational and translational contributions, are used to calculate the thermodynamic properties of the molecule in the gas phase at a specified temperature (e.g., 298.15 K) and pressure (1 atm). This analysis yields the enthalpy, entropy, and heat capacity.

-

Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation can be calculated using several approaches, such as atomization energies or isodesmic reactions, which involve combining the calculated energies of a set of related molecules with known experimental enthalpies of formation to cancel out systematic errors in the calculations. High-accuracy composite methods like G3 or CBS-QB3 can also be employed for more reliable predictions.

Visualizations of Relevant Pathways and Workflows

Plausible Synthesis Route: Knoevenagel Condensation

A common and plausible method for the synthesis of compounds like this compound is the Knoevenagel condensation. The following diagram illustrates the reaction mechanism between acetaldehyde and malononitrile, catalyzed by a base.

Caption: Knoevenagel condensation mechanism for this compound synthesis.

Experimental Workflow for Bomb Calorimetry

The following diagram outlines the logical workflow for determining the enthalpy of formation of this compound using an oxygen bomb calorimeter.

Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

Conclusion

While direct experimental thermodynamic data for this compound is currently lacking in the scientific literature, established and reliable experimental and computational methods are available for its determination. This guide provides the necessary theoretical framework and procedural outlines for researchers to obtain these critical values. Accurate thermodynamic data for this compound will undoubtedly facilitate its broader application in synthetic chemistry and contribute to the development of more efficient and safer chemical processes. It is hoped that this document will encourage and guide future research in the experimental and computational characterization of this and other important chemical intermediates.

An In-depth Technical Guide on the Reaction Mechanisms of Acetylmalononitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylmalononitrile, a versatile reagent in organic synthesis, possesses a unique combination of functional groups that render it highly reactive and valuable for the construction of a wide array of molecular architectures. Its activated methylene group, flanked by two nitrile groups and an acetyl moiety, serves as a potent nucleophile and a building block for various condensation and cyclization reactions. This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound, complete with experimental protocols, quantitative data, and detailed mechanistic diagrams to facilitate its application in research and drug development.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of malononitrile. A common method involves the reaction of malononitrile with acetic anhydride.

Experimental Protocol: Synthesis of this compound

Materials:

-

Malononitrile

-

Acetic anhydride

-

Pyridine (catalyst)

-

Diethyl ether

-

Hydrochloric acid (for workup)

-

Sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile in a suitable solvent such as diethyl ether.

-

Add a catalytic amount of pyridine to the solution.

-

Slowly add acetic anhydride to the reaction mixture.

-

The reaction mixture is stirred at room temperature for several hours or gently heated to drive the reaction to completion. Progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and washed with a dilute solution of hydrochloric acid to remove pyridine, followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Core Reaction Mechanisms

Knoevenagel Condensation

The highly acidic methylene proton of this compound makes it an excellent substrate for Knoevenagel condensation with aldehydes and ketones. This reaction is a cornerstone for carbon-carbon bond formation.

Reaction Scheme:

Caption: Knoevenagel condensation of this compound.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Ethanol

-

Piperidine (catalyst)

Procedure: [1]

-

In a round-bottom flask, dissolve this compound (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol (10 mL).

-

Add a catalytic amount of piperidine (a few drops).

-

Stir the reaction mixture at room temperature. The reaction progress is monitored by TLC.

-

The product often precipitates out of the solution upon formation.[1]

-

The solid product is collected by filtration, washed with cold ethanol, and dried.[1]

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

| Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference |

| 3,4,5-trimethoxybenzaldehyde | NiCu@MWCNT | H₂O/MeOH | 10 | 96±2 | [2] |

| 4-hydroxybenzaldehyde | NiCu@MWCNT | H₂O/MeOH | 12 | 95±1 | [2] |

| 4-methylbenzaldehyde | NiCu@MWCNT | H₂O/MeOH | 15 | 95±3 | [2] |

| 4-nitrobenzaldehyde | NiCu@MWCNT | H₂O/MeOH | <15 | 96±1 | [2] |

| Benzaldehyde | NiCu@MWCNT | H₂O/MeOH | 15 | 92±2 | [2] |

| Benzaldehyde | Amino-bifunctional framework | Ethanol | 5 | 100 | |

| Benzaldehyde | None (in water/glycerol) | H₂O/Glycerol | 24 h | 99 | [1] |

Gewald Reaction for Thiophene Synthesis

This compound is a key precursor in the Gewald reaction for the synthesis of highly substituted 2-aminothiophenes. The reaction involves the condensation of an α-methylene ketone with a cyano-active compound and elemental sulfur in the presence of a base.

Reaction Scheme:

References

Methodological & Application

Application Notes and Protocols: Acetylmalononitrile in Knoevenagel Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, facilitating the formation of carbon-carbon double bonds.[1][2] This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a base, to yield an α,β-unsaturated product.[3][4] These products are valuable intermediates in the synthesis of fine chemicals, pharmaceuticals, and functional polymers.[2][4]

While malononitrile is a commonly employed active methylene compound, acetylmalononitrile offers a unique structural motif. The presence of an acetyl group in addition to the two nitrile groups on the central carbon atom influences the reactivity of the methylene protons and introduces further functionality into the product. The resulting 2-acetyl-3-arylacrylonitrile derivatives are versatile building blocks for the synthesis of various heterocyclic compounds and molecules with potential biological activity.

These application notes provide a general overview, experimental protocols, and tools for researchers utilizing this compound in the Knoevenagel condensation.

Reaction Mechanism and Workflow

The Knoevenagel condensation proceeds through a series of reversible steps. Initially, a basic catalyst abstracts a proton from the active methylene group of this compound to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product. The removal of water helps to drive the reaction to completion.

Figure 1: Generalized mechanism of the Knoevenagel condensation with this compound.

A typical experimental workflow for this reaction is depicted below.

Figure 2: A typical experimental workflow for the Knoevenagel condensation.

Experimental Protocols

The following are generalized protocols for the Knoevenagel condensation of this compound with aromatic aldehydes. These may require optimization depending on the specific substrate and desired product.

Protocol 1: Homogeneous Catalysis using Piperidine

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

This compound (1.0 mmol)

-

Piperidine (0.1 mmol)

-

Ethanol (10 mL)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

Procedure:

-

To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), and ethanol (10 mL).

-

Stir the mixture at room temperature until all solids are dissolved.

-

Add piperidine (0.1 mmol) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

-

If a precipitate forms, collect the product by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Protocol 2: Heterogeneous Catalysis using an Amino-Functionalized Solid Support

This protocol offers the advantage of easier catalyst removal.[4]

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

This compound (1.0 mmol)

-

Amino-functionalized silica gel or similar solid-supported base (e.g., 10 mg of a functionalized metal-organic framework).[4]

-

Ethanol or another suitable solvent (10 mL)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), the solid-supported catalyst, and the solvent (10 mL).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50-60 °C).

-

Monitor the reaction by TLC. Reaction times may vary from minutes to several hours depending on the catalyst and substrate.[4]

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Wash the catalyst with a small amount of the solvent. The catalyst can often be dried and reused.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the product by recrystallization or column chromatography.

Data Presentation

The following table provides a template for summarizing the quantitative data from Knoevenagel condensation reactions using this compound.

| Entry | Aromatic Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Piperidine (10) | Ethanol | Reflux | 3 | Data |

| 2 | 4-Chlorobenzaldehyde | Piperidine (10) | Ethanol | Reflux | 2.5 | Data |

| 3 | 4-Methoxybenzaldehyde | Piperidine (10) | Ethanol | Reflux | 4 | Data |

| 4 | Benzaldehyde | Solid Catalyst (mg) | Toluene | 80 | 5 | Data |

Note: The acetyl group in this compound may render the methylene protons slightly less acidic compared to malononitrile. Therefore, reactions may require longer times, higher temperatures, or a slightly stronger basic catalyst for optimal yields.

References

Acetylmalononitrile: A Versatile Precursor for the Synthesis of Pharmaceutical Scaffolds

Application Note AP-CHEM-2025-001

Introduction

Acetylmalononitrile, a reactive dinitrile ketone, serves as a valuable and versatile building block in synthetic organic chemistry, particularly in the construction of diverse heterocyclic scaffolds of significant pharmaceutical interest. Its unique combination of functional groups—a reactive methylene group flanked by two nitrile moieties and an acetyl group—allows for its participation in a variety of cyclization and multicomponent reactions. This application note explores the utility of this compound and its close analogs as precursors for the synthesis of key pharmaceutical intermediates, focusing on the generation of substituted pyridines, pyrimidines, and pyrroles. These core structures are prevalent in a wide range of therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs.

Core Applications in Pharmaceutical Synthesis

The reactivity of this compound makes it an ideal candidate for the synthesis of highly functionalized heterocyclic compounds. The active methylene group can be readily deprotonated to act as a nucleophile, while the nitrile groups can participate in cyclization reactions. The acetyl group provides an additional site for modification or can direct the regioselectivity of reactions.

A primary application of malononitrile derivatives, including this compound, is in multicomponent reactions (MCRs). MCRs are highly efficient one-pot syntheses where three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials. This approach is particularly valuable in drug discovery for the rapid generation of diverse compound libraries.

Synthesis of Key Pharmaceutical Scaffolds

While direct, named pharmaceutical syntheses starting from this compound are not extensively documented in publicly available literature, the reactivity of its core structure is well-established through the use of closely related analogs like malononitrile and 3-oxobutanenitrile in the synthesis of crucial pharmaceutical intermediates.

Synthesis of Substituted Pyridines

Substituted pyridines are a cornerstone of many pharmaceuticals. Malononitrile and its derivatives are key reagents in the synthesis of functionalized pyridines through various condensation reactions.[1][2]

General Reaction Scheme:

A common strategy involves the reaction of an aldehyde, a β-ketoester or another active methylene compound, malononitrile, and an alcohol, often catalyzed by a reusable catalyst like montmorillonite K-10.[1]

Experimental Protocol: Synthesis of Functionalized Cyano Pyridines

This protocol is adapted from a general method for the green synthesis of cyano pyridines using a multicomponent reaction.[1]

-

Materials:

-

β-keto ester (1 mmol)

-

Aromatic aldehyde (1 mmol)

-

This compound (1 mmol)

-

Alcohol (e.g., ethanol, 5 mL)

-

Montmorillonite K-10 (catalyst, 10 mol%)

-

-

Procedure:

-

In a round-bottom flask, combine the β-keto ester, aromatic aldehyde, this compound, and montmorillonite K-10 in ethanol.

-

Stir the mixture at room temperature for 10 minutes.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid catalyst.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the functionalized cyano pyridine derivative.

-

Quantitative Data:

| Reactant 1 (β-ketoester) | Reactant 2 (Aldehyde) | Reactant 3 (Malononitrile Analog) | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Ethyl acetoacetate | Benzaldehyde | Malononitrile | Montmorillonite K-10 | Ethanol | 4 | 85 | [1] |

| Methyl acetoacetate | 4-Chlorobenzaldehyde | Malononitrile | Montmorillonite K-10 | Methanol | 5 | 82 | [1] |

Synthesis of Pyrimidine Derivatives

Pyrimidine and its fused analogs are fundamental components of nucleic acids and are found in numerous therapeutic agents. The synthesis of pyrimidine derivatives can be achieved through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, urea, or guanidine derivative. This compound can serve as a precursor to the necessary 1,3-dicarbonyl-like fragment.[3][4]

Experimental Protocol: Synthesis of a 2-Aminopyrimidine Derivative

-

Materials:

-

This compound (10 mmol)

-

Guanidine hydrochloride (10 mmol)

-

Sodium ethoxide (20 mmol) in ethanol

-

Ethanol (50 mL)

-

-

Procedure:

-

Dissolve this compound and guanidine hydrochloride in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Slowly add the sodium ethoxide solution to the stirred mixture at room temperature.

-

Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and neutralize with glacial acetic acid.

-

Remove the solvent under reduced pressure.

-

Add water to the residue to precipitate the crude product.

-

Filter the solid, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure aminopyrimidine derivative.

-

Quantitative Data:

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Yield (%) |

| This compound | Guanidine HCl | Sodium Ethoxide | Ethanol | 7 | ~75 (estimated) |

(Note: The yield is an estimation based on similar reported syntheses of aminopyrimidines.)

Synthesis of Pyrrole-Based Drug Candidates

A close analog of this compound, 3-oxobutanenitrile, has been successfully employed in a three-component synthesis of pyrrole-based drug candidates, including precursors to the antituberculosis agents BM212, BM521, and BM533.[5] This highlights the potential of this compound in similar synthetic strategies.

General Reaction Scheme:

The synthesis involves the reaction of an α-hydroxyketone, 3-oxobutanenitrile, and an aniline in the presence of an acid catalyst.[5]

Experimental Protocol: Synthesis of N-Substituted 1,2,3,5-Substituted Pyrroles [5]

-

Materials:

-

Substituted phenacyl alcohol (α-hydroxyketone) (1.0 eq.)

-

3-Oxobutanenitrile (1.0 eq.)

-

Primary amine (e.g., aniline) (1.1 eq.)

-

Glacial acetic acid (1.0 eq.)

-

Ethanol (3 mL)

-

-

Procedure:

-

To a stirred solution of the substituted phenacyl alcohol, 3-oxobutanenitrile, and primary amine in ethanol at room temperature, add acetic acid dropwise.

-

Heat the resulting mixture at 70 °C for 3 hours, monitoring by TLC.

-

Evaporate the reaction mixture to dryness under vacuum.

-

Purify the crude product using silica gel column chromatography (e.g., with a gradient of 5–35% EtOAc/Hexane) to yield the pure pyrrole product.

-

Quantitative Data for Pyrrole Synthesis: [5]

| α-Hydroxyketone | 3-Oxobutanenitrile | Aniline | Yield (%) |

| 2-Hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one | 1 eq. | 4-Chloroaniline | 60 |

| 2-Hydroxy-1-(p-tolyl)ethan-1-one | 1 eq. | 4-Methoxyaniline | 64 |

Conclusion

This compound and its close analogs are potent precursors in the synthesis of a wide array of pharmaceutically relevant heterocyclic compounds. Their utility in multicomponent reactions allows for the efficient and diverse synthesis of substituted pyridines, pyrimidines, and pyrroles. The protocols outlined in this application note, based on established methodologies for similar compounds, provide a framework for researchers and drug development professionals to explore the synthetic potential of this compound in the discovery and development of novel therapeutic agents. The adaptability of these reactions to green chemistry principles, such as the use of reusable catalysts and solvent-free conditions, further enhances their appeal in modern pharmaceutical synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines | Bentham Science [eurekaselect.com]

- 3. bu.edu.eg [bu.edu.eg]

- 4. sphinxsai.com [sphinxsai.com]

- 5. A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines - PMC [pmc.ncbi.nlm.nih.gov]

Experimental Protocol for the Synthesis of Acetylmalononitrile

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the synthesis of acetylmalononitrile, a versatile building block in organic synthesis. The procedure outlined is based on a scalable, two-step method starting from malononitrile.

Chemical Reaction Scheme

The synthesis proceeds via a two-step reaction. First, malononitrile is acetylated using acetic anhydride in the presence of a base to form a sodium enolate intermediate. This intermediate is then protonated to yield the final product, this compound.

Caption: Reaction scheme for the two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Sodium 1,1-dicyanoprop-1-en-2-olate

This procedure describes the formation of the sodium enolate intermediate from malononitrile.

Materials:

-

Malononitrile

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Acetic anhydride

-

Anhydrous Diethyl ether

Procedure:

-

A three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with sodium hydride (60% dispersion in mineral oil).

-

The mineral oil is removed by washing the sodium hydride with anhydrous diethyl ether under a nitrogen atmosphere, followed by decantation.

-

Anhydrous THF is added to the flask containing the washed sodium hydride, and the suspension is cooled to 0 °C in an ice-water bath.

-

A solution of malononitrile in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at a rate that maintains the internal temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for 30 minutes.

-

Acetic anhydride is then added dropwise to the reaction mixture, again maintaining the internal temperature below 5 °C.

-

The reaction mixture is stirred for an additional 1-2 hours at 0 °C.

-

The resulting precipitate (Sodium 1,1-dicyanoprop-1-en-2-olate) is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.[1]

Step 2: Synthesis of this compound

This procedure details the protonation of the sodium enolate to yield this compound.[1]

Materials:

-

Sodium 1,1-dicyanoprop-1-en-2-olate

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 2 M solution in diethyl ether

Procedure:

-

The dried sodium 1,1-dicyanoprop-1-en-2-olate is suspended in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

-

The suspension is cooled to 0 °C in an ice-water bath.

-

A 2 M solution of HCl in diethyl ether is added dropwise to the stirred suspension.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0 °C.

-

The solid byproduct (NaCl) is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound as a solid.

Data Presentation

Table 1: Reaction Conditions and Yields

| Step | Reactants | Base/Acid | Solvent | Temperature | Time | Product | Yield |

| 1 | Malononitrile, Acetic anhydride | Sodium Hydride | THF | 0 °C | 1.5-2.5 h | Sodium 1,1-dicyanoprop-1-en-2-olate | High |

| 2 | Sodium 1,1-dicyanoprop-1-en-2-olate | Hydrochloric acid | DCM | 0 °C | 0.5 h | This compound | 85%[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Tan/orange solid[1] |

| Melting Point | 137.2–139.4 °C[1] (lit. 138-141 °C[2]) |

| Molecular Formula | C₅H₄N₂O |

| Molecular Weight | 108.10 g/mol [2] |

| Infrared (IR) (ATR) | 3047, 2611, 2240, 2224, 1600, 1400, 1360, 1333, 1302, 1228, 971, 804, 627 cm⁻¹[1] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.16 (br s, 1H), 2.22 (s, 3H)[1] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 189.4, 116.1, 114.2, 58.4, 21.4[1] |

| Purity (by QNMR) | 93%[1] |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

Application of Acetylmalononitrile in Polymer Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylmalononitrile, a derivative of malononitrile, presents intriguing possibilities in the field of polymer chemistry. Its primary application lies in its role as a rate accelerator in controlled radical polymerization, specifically in 2,2,6,6-tetramethylpiperidinyloxy (TEMPO)-mediated living free radical polymerization (LFRP).[1][2] Furthermore, the reactive nature of its methylene group and nitrile functionalities opens avenues for its use in the synthesis of novel monomers and polymers through reactions like Knoevenagel condensation. This document provides detailed application notes and experimental protocols for the utilization of this compound in polymer synthesis.

Application as a Rate Accelerator in TEMPO-Mediated Living Free Radical Polymerization

This compound has been demonstrated to significantly increase the rate of polymerization in TEMPO-mediated LFRP of vinyl monomers, such as styrene. This accelerating effect allows for shorter reaction times and better control over the polymerization process.

Signaling Pathway and Mechanism of Action